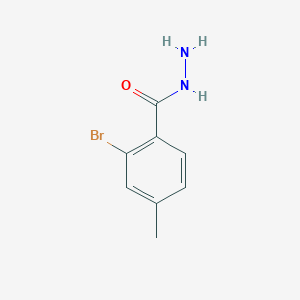
N-((4-Fluorophenyl)methyl)ethanamide
Overview
Description
N-((4-Fluorophenyl)methyl)ethanamide is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis & Crystal Structure Analysis:
- Tetraphenylphosphonium and its derivatives, like the title compound (Gal et al., 2007), are studied for their unique crystal structures and potential applications in materials science. These compounds demonstrate interesting structural properties, such as square-pyramidal complexes and coordination with various ligands.
- N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which have a similar structural motif, have been explored for their geometric parameters and potential applications in structural chemistry (Köysal et al., 2005).
Advanced Material Development:
- The development of novel electrochromic materials involves compounds with specific structural requirements. Research has shown that certain compounds with fluoro groups, like 4-Fluoro-N-(2-fluorophenyl) benzamide, exhibit unique electrochromic properties due to their molecular structures and strong hydrogen bonding interactions (Chopra & Row, 2005).
- In the realm of medicinal chemistry, compounds like 4-Fluoropyrrolidine-2-carbonyl fluorides have proven to be valuable synthons, especially in the development of dipeptidyl peptidase IV inhibitors. Their synthesis and applications have been extensively studied, showcasing the importance of such compounds in creating medically relevant molecules (Singh & Umemoto, 2011).
Radioligand Development for Imaging:
- Novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to develop potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These studies are crucial for advancing diagnostic imaging technologies (Matarrese et al., 2001).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHPSHMZGCDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393386 | |
| Record name | N-(4-Fluorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86010-68-6 | |
| Record name | N-(4-Fluorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)






![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)





